2,4-Dichloroquinazolin-6-ol 2,4-Dichloroquinazolin-6-ol
Brand Name: Vulcanchem
CAS No.: 464927-05-7
VCID: VC8274687
InChI: InChI=1S/C8H4Cl2N2O/c9-7-5-3-4(13)1-2-6(5)11-8(10)12-7/h1-3,13H
SMILES: C1=CC2=C(C=C1O)C(=NC(=N2)Cl)Cl
Molecular Formula: C8H4Cl2N2O
Molecular Weight: 215.03 g/mol

2,4-Dichloroquinazolin-6-ol

CAS No.: 464927-05-7

Cat. No.: VC8274687

Molecular Formula: C8H4Cl2N2O

Molecular Weight: 215.03 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloroquinazolin-6-ol - 464927-05-7

Specification

CAS No. 464927-05-7
Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
IUPAC Name 2,4-dichloroquinazolin-6-ol
Standard InChI InChI=1S/C8H4Cl2N2O/c9-7-5-3-4(13)1-2-6(5)11-8(10)12-7/h1-3,13H
Standard InChI Key WDEBJOAZHFREQG-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)C(=NC(=N2)Cl)Cl
Canonical SMILES C1=CC2=C(C=C1O)C(=NC(=N2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2,4-dichloroquinazolin-6-ol derives from the quinazoline bicyclic scaffold, which consists of a benzene ring fused to a pyrimidine ring containing two nitrogen atoms at positions 1 and 3. Substitutents are assigned numerical positions based on IUPAC guidelines:

  • Chlorine atoms at positions 2 and 4.

  • Hydroxyl group (-OH) at position 6.

The molecular formula is C₈H₅Cl₂N₂O, with a molecular weight of 216.05 g/mol (calculated from atomic weights).

Structural Elucidation and Spectral Data

Comparative analysis with structurally similar compounds, such as 2,4-dichloro-6-iodoquinazoline (CID 11461506) , suggests that the hydroxyl group at position 6 introduces polarity and hydrogen-bonding capacity. Key spectral features include:

  • ¹H NMR: A singlet for the aromatic proton at position 5 (due to symmetry imposed by chlorine substituents) and a broad peak for the hydroxyl proton.

  • ¹³C NMR: Distinct signals for carbons adjacent to chlorine (C2 and C4: ~150 ppm) and the hydroxyl-bearing carbon (C6: ~160 ppm) .

  • IR Spectroscopy: A strong absorption band near 3200–3400 cm⁻¹ for the O-H stretch .

Synthesis and Reaction Chemistry

Challenges in Selectivity

Competing reactions, such as over-chlorination or hydroxyl group displacement, necessitate precise stoichiometric control. For example, 2,4-dichloro-6-(4-fluorophenyl)quinazoline synthesis achieved 70% yield under optimized POCl₃ conditions , suggesting analogous protocols could be adapted for the target compound.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (~0.1 mg/mL) due to hydrophobic chlorine substituents but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Susceptible to hydrolysis under alkaline conditions, with the hydroxyl group facilitating nucleophilic attack at adjacent carbons .

Comparative Analysis of Quinazoline Derivatives

Compound NameMolecular FormulaSubstituentsMolecular Weight (g/mol)Key Application
2,4-Dichloroquinazolin-6-olC₈H₅Cl₂N₂O2-Cl, 4-Cl, 6-OH216.05Drug intermediate
2,4-Dichloro-6-iodoquinazolineC₈H₃Cl₂IN₂2-Cl, 4-Cl, 6-I324.93Halogenation studies
2,4-Dichloro-6-methylquinazolineC₉H₆Cl₂N₂2-Cl, 4-Cl, 6-CH₃213.06Material science
2,4-Dichloro-6,7-dimethoxyquinazolineC₁₀H₈Cl₂N₂O₂2-Cl, 4-Cl, 6-OCH₃, 7-OCH₃259.09Enzyme inhibition

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